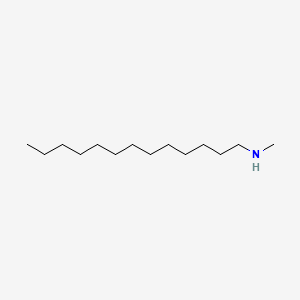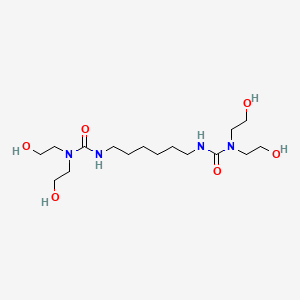
Urea, N,N''-1,6-hexanediylbis[N',N'-bis(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and urea derivatives. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions may be employed to modify the urea groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] has a broad range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] exerts its effects involves interactions with various molecular targets. The hydroxyl and urea groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-octadecyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is unique due to its multiple hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functional group interactions .
Propiedades
Número CAS |
40405-46-7 |
|---|---|
Fórmula molecular |
C16H34N4O6 |
Peso molecular |
378.46 g/mol |
Nombre IUPAC |
3-[6-[bis(2-hydroxyethyl)carbamoylamino]hexyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C16H34N4O6/c21-11-7-19(8-12-22)15(25)17-5-3-1-2-4-6-18-16(26)20(9-13-23)10-14-24/h21-24H,1-14H2,(H,17,25)(H,18,26) |
Clave InChI |
CIWNENBEKHKDEG-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)N(CCO)CCO)CCNC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

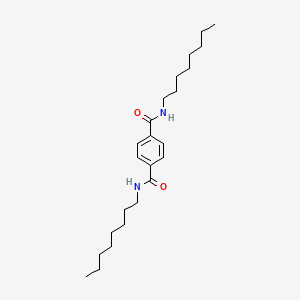
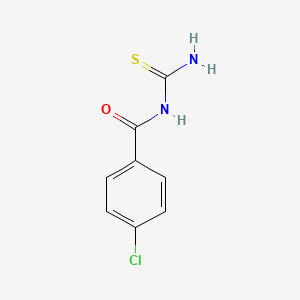
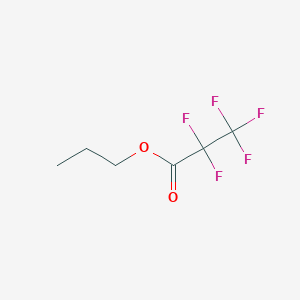
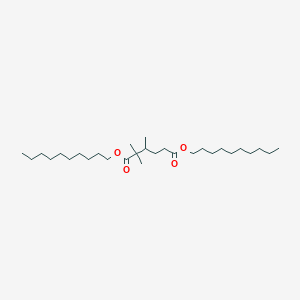

![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)



